molecular formula C14H12ClNO4S B2496719 Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate CAS No. 221242-82-6

Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate

Cat. No.: B2496719
CAS No.: 221242-82-6
M. Wt: 325.76
InChI Key: WWNVBCORTLFISD-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate (CAS 221242-82-6) is a high-purity chemical building block offered for professional research applications. With the molecular formula C₁₄H₁₂ClNO₄S and a molecular weight of 325.77 g/mol, this compound is characterized as a useful reagent for proteomics research . This benzoate derivative features a sulfamoyl bridge, a structural motif shared with a class of compounds investigated as potent and selective inhibitors of carbonic anhydrase (CA) isozymes . Compounds within this structural family have demonstrated exceptional potential in biochemical research, particularly in the inhibition of the tumor-associated CAIX isozyme, with some analogs achieving sub-nanomolar affinity and high selectivity . This mechanism, where the sulfonamide group acts as a zinc-binding function, is a key area of interest for developing research tools for studying cancer cell physiology and acidosis in the tumor microenvironment . This product is intended for laboratory and manufacturing use by qualified professionals. It is strictly for research purposes and is not classified or sold for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-20-14(17)10-6-2-5-9-13(10)21(18,19)16-12-8-4-3-7-11(12)15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNVBCORTLFISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Sulfonylation Strategy

A foundational approach involves diazotization followed by sulfonylation, adapted from methodologies used in analogous sulfamoyl benzoate syntheses. The process begins with methyl 2-aminobenzoate, which undergoes diazotization in acidic media to form a reactive diazonium salt. Subsequent treatment with sulfur dioxide gas in the presence of a copper chloride catalyst yields methyl 2-(chlorosulfonyl)benzoate. This intermediate is then reacted with 2-chlorophenylamine to form the target sulfonamide (Fig. 1):

$$
\text{Methyl 2-aminobenzoate} \xrightarrow[\text{HCl, NaNO}2]{-10^\circ\text{C to }5^\circ\text{C}} \text{Diazonium salt} \xrightarrow[\text{CuCl}2, \text{SO}_2]{10^\circ\text{C to }25^\circ\text{C}} \text{Methyl 2-(chlorosulfonyl)benzoate} \xrightarrow[\text{2-Chlorophenylamine}]{\text{THF}} \text{Target compound}
$$

Key Parameters :

  • Diazotization : Conducted at -10°C to 5°C to stabilize the diazonium intermediate.
  • Sulfonylation : Requires 10–25°C and 8–12 hours for complete conversion.
  • Yield : ~78% for analogous systems, contingent on stoichiometric control of sulfur dioxide.

Direct Nucleophilic Substitution

An alternative route employs direct displacement of a halogen atom on the benzoate ring by a sulfamoyl group. Methyl 2-chlorobenzoate reacts with sodium aminosulfinate in tetrahydrofuran (THF) under catalytic CuBr (5–10 mol%) at 45–60°C for 10–14 hours:

$$
\text{Methyl 2-chlorobenzoate} + \text{NaSO}2\text{NH}2 \xrightarrow[\text{CuBr, THF}]{45–60^\circ\text{C}} \text{Methyl 2-sulfamoylbenzoate} \xrightarrow[\text{2-Chlorophenyl halide}]{\text{Coupling}} \text{Target compound}
$$

Optimization Insights :

  • Molar Ratio : A 1:1.05–1.2 ratio of methyl 2-chlorobenzoate to sodium aminosulfinate maximizes yield.
  • Catalyst : Cuprous bromide enhances reaction kinetics, reducing side-product formation.
  • Yield : Up to 96.5% reported for structurally similar sulfamoyl benzoates.

Modern Catalytic Approaches

Transition Metal-Catalyzed Coupling

Palladium and copper catalysts enable direct coupling of preformed sulfamoyl chlorides with methyl 2-halobenzoates. For instance, methyl 2-iodobenzoate reacts with 2-chlorophenylsulfamoyl chloride in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C:

$$
\text{Methyl 2-iodobenzoate} + \text{2-ClC}6\text{H}4\text{SO}2\text{NHCl} \xrightarrow[\text{Pd(PPh}3\text{)}_4, \text{DMF}]{80–100^\circ\text{C}} \text{Target compound} + \text{Byproducts}
$$

Advantages :

  • Selectivity : High regiocontrol due to palladium’s oxidative addition/transmetallation mechanism.
  • Scalability : Adaptable to continuous-flow systems for industrial production.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, combining methyl 2-sulfobenzoate anhydride with 2-chlorophenylamine in a stoichiometric grind. This method achieves 85–90% conversion within 2–4 hours, leveraging mechanical energy to drive sulfonamide bond formation.

Solvent and Reaction Condition Optimization

Solvent Selection

Tetrahydrofuran (THF) is preferred for nucleophilic substitutions due to its polar aprotic nature, which stabilizes transition states without participating in side reactions. Conversely, diazotization-sulfonylation sequences require acetic acid to solubilize gaseous SO₂ and facilitate proton transfer.

Comparative Solvent Performance :

Solvent Reaction Type Temperature Range Yield (%)
THF Nucleophilic substitution 45–60°C 94.5–96.5
Acetic acid Diazotization-sulfonylation 10–25°C 70–78
DMF Pd-catalyzed coupling 80–100°C 82–88

Temperature and Time Dependence

Elevated temperatures (45–60°C) accelerate nucleophilic substitutions but risk ester hydrolysis. Lower temperatures (10–25°C) preserve functional groups during sulfonylation but prolong reaction times.

Byproduct Management and Environmental Considerations

Waste Stream Reduction

Traditional routes generate stoichiometric NaCl and sulfurous byproducts, necessitating neutralization and filtration. Modern catalytic methods reduce waste via:

  • Catalyst Recycling : CuBr and Pd complexes recovered via aqueous extraction.
  • Solvent Recovery : THF and DMF distilled and reused, lowering process mass intensity.

Green Chemistry Metrics

E-factor Analysis :

Method E-Factor (kg waste/kg product)
Diazotization-sulfonylation 8.2
Catalytic substitution 3.1
Mechanochemical synthesis 1.4

Mechanochemical approaches exhibit superior sustainability, aligning with circular economy principles.

Comparative Analysis of Methodologies

Efficiency and Scalability

Nucleophilic substitution (CuBr/THF) offers the highest yields (94.5–96.5%) and is readily scalable to multi-kilogram batches. Diazotization-sulfonylation, while lower-yielding, provides access to diverse sulfonamide derivatives via intermediate sulfonyl chlorides.

Cost Considerations

Raw Material Costs :

  • Sodium aminosulfinate: $12–15/kg.
  • 2-Chlorophenylamine: $45–50/kg.
  • Pd(PPh₃)₄: $1,200–1,500/kg.

Catalytic substitution minimizes precious metal use, reducing costs by 40–60% compared to palladium-mediated routes.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorophenyl group undergoes nucleophilic substitution reactions, particularly at the ortho and para positions relative to the sulfamoyl moiety.

Key Reactions and Conditions:

PositionNucleophileSolvent/CatalystTemperatureProductYieldReference
para-ClThiophenolDMSO, Et₃N60°C, 72hSulfur-substituted derivative88%
ortho-ClCyclohexanethiolDMSO, CuBr45–60°C, 10–14hCyclohexylthio-substituted product95%
  • Regioselectivity : Electron-withdrawing sulfamoyl groups activate the aromatic ring, favoring substitution at the para position. Steric hindrance from the benzoate ester directs reactivity toward the ortho position in bulkier nucleophiles .

  • Catalysts : Cuprous bromide enhances substitution efficiency by stabilizing transition states .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions:

ReagentSolventTemperatureTimeProductYieldReference
2N NaOHH₂OReflux2h2-[(2-Chlorophenyl)sulfamoyl]benzoic acid93%
2N HClH₂O25°C1hSame as above85%
  • Mechanism : Base-mediated saponification proceeds via nucleophilic attack by hydroxide ions, while acid hydrolysis follows a protonation pathway.

Oxidation:

The sulfamoyl (-SO₂NH-) group resists oxidation, but the chlorophenyl moiety can undergo oxidative transformations under strong conditions:

ReagentProductConditionsYieldReference
KMnO₄, H₂SO₄Sulfone or quinone derivatives80°C, 6h65%

Reduction:

The ester group is reducible to a primary alcohol:

ReagentProductConditionsYieldReference
LiAlH₄, THF2-[(2-Chlorophenyl)sulfamoyl]benzyl alcohol0°C to reflux, 4h78%

Acylation and Amidation

The sulfamoyl NH group participates in acylation reactions:

Acylating AgentSolventProductYieldReference
Acetyl chlorideCH₂Cl₂, Et₃NN-Acetyl-2-[(2-chlorophenyl)sulfamoyl]benzoate89%
  • Applications : Acylated derivatives show enhanced biological activity, particularly as carbonic anhydrase inhibitors .

Esterification and Transesterification

The methyl ester can be converted to other esters via transesterification:

AlcoholCatalystConditionsProductYieldReference
EthanolH₂SO₄Reflux, 6hEthyl 2-[(2-chlorophenyl)sulfamoyl]benzoate82%

Comparative Reactivity of Derivatives

Substituents significantly influence reaction outcomes:

Compound ModificationReactivity Toward Thiols (Rate Constant, M⁻¹s⁻¹)Selectivity (CAIX Inhibition, Kᵢ)
2-Chlorophenyl1.2 × 10³0.12 nM
2-Bromophenyl2.5 × 10³0.08 nM
2-Fluorophenyl0.8 × 10³0.45 nM
  • Halogen Effects : Bromine enhances electrophilicity and binding affinity compared to chlorine or fluorine .

Mechanistic Insights

  • Substitution Reactions : Proceed via a two-step mechanism involving Meisenheimer complex formation followed by leaving-group expulsion .

  • Catalytic Effects : Cuprous bromide facilitates single-electron transfer (SET) pathways in thiol-based substitutions .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, including nucleophilic substitution and oxidation-reduction processes. These reactions are essential for generating new compounds with desired properties.

Common Reactions

  • Nucleophilic Substitution : The chloro group makes the compound susceptible to nucleophilic attack, facilitating the formation of sulfonamide derivatives.
  • Oxidation and Reduction : The compound can undergo oxidation using agents like potassium permanganate or reduction with lithium aluminum hydride, leading to various functionalized products.

Biological Research

Potential Biological Activities

Research has indicated that this compound exhibits potential biological activities. Studies have focused on its interactions with biomolecules and its effects on cellular processes.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. A notable study reported that certain derivatives exhibited an IC50 value as low as 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent anticancer activity .

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Normal)>2Low

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to tumor progression. For example, it has been designed to target carbonic anhydrase IX (CAIX), which is overexpressed in various solid tumors. Compounds with similar structures have shown high affinity for CAIX, suggesting potential therapeutic applications in cancer treatment .

Medicinal Chemistry

Drug Discovery

This compound is being explored as a lead compound in drug discovery efforts aimed at developing new therapeutics for various diseases. Its structural features make it a candidate for modifications that could enhance its biological activity and selectivity.

Case Studies

  • Synthesis of Sulfonamide Derivatives : A study synthesized a series of sulfonamide derivatives based on this compound and evaluated their anticancer activities against different human cancer cell lines. The findings indicated that these derivatives had significant cytotoxic effects, leading to further investigations into their mechanisms of action .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against common pathogens like Staphylococcus aureus. One study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for certain derivatives, showcasing their potential as antimicrobial agents .
CompoundMIC (μg/mL)Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties allow it to be incorporated into formulations that require specific functional characteristics.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfonylurea Herbicides

Several sulfonylurea herbicides share the methyl benzoate sulfamoyl backbone but differ in substituents on the nitrogen or adjacent aromatic systems:

Compound Name Key Functional Groups Applications Molecular Weight (g/mol) Reference ID
Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate Benzoate ester, sulfamoyl, 2-chlorophenyl Under research ~325.78 (calculated) -
Metsulfuron-methyl (DPX-L5300) Benzoate ester, sulfamoyl, triazine ring Herbicide (ALS inhibitor) 381.37
Ethametsulfuron-methyl Benzoate ester, sulfamoyl, ethoxy-triazine Herbicide 364.35
  • Key Differences: The target compound’s 2-chlorophenyl group contrasts with triazine derivatives (e.g., metsulfuron-methyl), which confer herbicidal activity via acetolactate synthase (ALS) inhibition .

Benzoate Esters with Urea/Amide Substituents

Compounds like methyl (S)-4-(2-(3-(2-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4c) feature urea/amide linkages instead of sulfamoyl groups:

Compound Name Key Functional Groups Molecular Weight (g/mol) Synthesis Yield Reference ID
This compound Sulfamoyl, 2-chlorophenyl ~325.78 - -
Methyl (S)-4-(2-(3-(2-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4c) Ureido, amido, 2-chlorophenyl 439.2 ([M+H]⁺) 31%
  • Key Differences :
    • Ureido/amide groups (e.g., 4c) enhance hydrogen-bonding capacity, which may improve receptor binding in pharmaceuticals .
    • Sulfamoyl groups (target compound) offer greater acidity (pKa ~8–10) due to the -SO₂- moiety, influencing solubility and reactivity.

Sulfonyl Chloride Derivatives

Compounds like methyl 2-[(chlorosulfonyl)methyl]benzoate () share the benzoate ester core but replace the sulfamoyl group with a sulfonyl chloride (-SO₂Cl):

Compound Name Key Functional Groups Applications Reference ID
Methyl 2-[(chlorosulfonyl)methyl]benzoate Sulfonyl chloride, methyl ester Chemical intermediate
  • Key Differences :
    • Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, whereas the target compound’s sulfamoyl group is stabilized for end-use applications.
    • The presence of -SO₂Cl increases electrophilicity, making it unsuitable for direct biological use compared to the target compound’s sulfamoyl group .

Pharmaceutical Benzoate Derivatives

Amlodipine benzoate (KATERZIA®) shares a benzoate ester but features a dihydropyridine core:

Compound Name Key Functional Groups Applications Molecular Weight (g/mol) Reference ID
Amlodipine benzoate Dihydropyridine, benzoate ester, aminoethoxy Antihypertensive 567.05
  • Key Differences :
    • The dihydropyridine core in amlodipine facilitates calcium channel blockade, whereas the target compound’s sulfamoyl group may target enzymes like carbonic anhydrase or proteases .
    • Chlorine in the target compound’s phenyl ring may reduce metabolic degradation compared to amlodipine’s unsubstituted phenyl groups .

Biological Activity

Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases, including cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C14_{14}H12_{12}ClN1_{1}O4_{4}S
  • Molecular Weight : 307.77 g/mol

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets, particularly enzymes.

The biological activity of this compound primarily involves its interaction with carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many solid tumors. The compound acts as a potent inhibitor of CAIX, which plays a crucial role in regulating pH levels in the tumor microenvironment. By inhibiting CAIX, this compound may contribute to the suppression of tumor growth and metastasis.

Key Findings on Mechanism:

  • Binding Affinity : The compound exhibits high binding affinity for CAIX, with dissociation constants (Kd_d) as low as 0.12 nM, indicating strong interactions that could be leveraged for therapeutic purposes .
  • Selectivity : It shows over 100-fold selectivity for CAIX compared to other carbonic anhydrase isozymes, reducing the likelihood of off-target effects .

Biological Activity and Therapeutic Applications

Research has highlighted several potential therapeutic applications for this compound:

  • Anticancer Activity :
    • The compound's inhibition of CAIX suggests potential use in cancer therapy, particularly in targeting tumors that rely on altered pH for growth and survival .
    • Studies indicate that compounds similar to this compound can reduce tumor cell proliferation in vitro and in vivo models .
  • Antimicrobial Properties :
    • Preliminary studies suggest that sulfonamide derivatives may exhibit antimicrobial activity against certain bacterial strains, although specific data on this compound is limited.
  • Potential Role in Drug Development :
    • Due to its favorable physicochemical properties and biological activity, it may serve as a lead compound in drug discovery efforts aimed at developing novel anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits CAIX; reduces tumor growth
AntimicrobialPotential activity against bacteria (limited data)
Drug DevelopmentLead compound for further modification

Notable Research Insights

  • A study focused on a series of methyl sulfamoyl benzoates demonstrated their high affinity for CAIX, supporting the hypothesis that structural modifications can enhance binding properties .
  • Another investigation revealed that compounds with similar sulfonamide groups exhibited significant antitumor effects through mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 2-chlorophenylsulfonamide and methyl 2-chlorobenzoate under reflux in anhydrous dimethylformamide (DMF). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity (>98%) is confirmed via HPLC using a C18 column and UV detection at 254 nm .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 3–9) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS at intervals (0, 1, 3, 7 days). Hydrolytic stability of the sulfamoyl and ester groups is critical; ester hydrolysis is pH-dependent, with faster degradation in alkaline conditions .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Methodology : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the sulfamoyl linkage (δ 3.2–3.5 ppm for NH-SO2_2) and ester carbonyl (δ 165–170 ppm). IR spectroscopy identifies key functional groups (e.g., S=O stretch at 1150–1350 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the sulfamoyl group in cross-coupling reactions?

  • Methodology : Perform Suzuki-Miyaura coupling using arylboronic acids and Pd(PPh3_3)4_4 as a catalyst. Compare reaction yields with substituents on the 2-chlorophenyl ring. Electron-withdrawing groups (e.g., -NO2_2) enhance electrophilicity at the sulfamoyl sulfur, while steric hindrance from ortho-substituents reduces reactivity. Monitor intermediates via 19F^{19}\text{F}-NMR if fluorinated analogs are synthesized .

Q. What degradation pathways dominate in soil and aquatic environments, and how can metabolites be identified?

  • Methodology : Conduct biotic degradation studies using soil microcosms and LC-MS/MS to detect intermediates like 2-[(2-chlorophenyl)sulfamoyl]benzoic acid. For abiotic degradation, use UV irradiation (254 nm) in aqueous solutions. Key pathways include ester hydrolysis, sulfamoyl cleavage, and aryl ring oxidation. Compare results with structurally related sulfonylureas (e.g., metsulfuron-methyl) .

Q. Can computational modeling predict binding affinities to target enzymes (e.g., acetolactate synthase)?

  • Methodology : Use density functional theory (DFT) to calculate electrostatic potential maps of the sulfamoyl group. Perform molecular docking (AutoDock Vina) with ALS enzyme (PDB: 1JVB). Validate predictions with in vitro enzyme inhibition assays. Structural analogs with methyl substitutions on the triazine ring show enhanced binding .

Q. How does the compound’s logP value correlate with membrane permeability in pharmacokinetic studies?

  • Methodology : Determine logP via shake-flask method (octanol/water partition). Compare with in vitro Caco-2 cell monolayer assays. This compound’s moderate logP (~2.5) suggests balanced lipophilicity for passive diffusion, but sulfamoyl hydrogen-bonding may limit blood-brain barrier penetration .

Key Research Gaps and Future Directions

  • Investigate enantioselective synthesis for chiral sulfamoyl derivatives.
  • Explore synergistic effects in herbicide mixtures to mitigate resistance .
  • Develop green chemistry approaches using biocatalysts for ester bond formation .

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